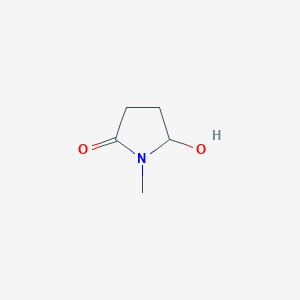

5-Hydroxy-1-méthylpyrrolidin-2-one

Vue d'ensemble

Description

5-Hydroxy-1-methylpyrrolidin-2-one, also known as 5-Hydroxy-1-methylpyrrolidin-2-one, is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Hydroxy-1-methylpyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Pyrrolidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Hydroxy-1-methylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-1-methylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Propriétés antioxydantes

La 5-HMP, dérivée des feuilles de Tragia involucrata, a démontré des propriétés antioxydantes significatives. Elle inhibe les radicaux libres avec une valeur IC50 de 49,55 ± 0,75 μg/ml, comparable à celle de l'acide l-ascorbique . Cela suggère son utilisation potentielle dans la prévention des maladies liées au stress oxydatif.

Effets cytotoxiques sur le cancer du poumon

Le composé a montré une cytotoxicité dose-dépendante sur la lignée cellulaire de cancer du poumon A549, avec une valeur IC50 de 30,00 ± 0,55 μg/ml . Il a également induit un arrêt du cycle cellulaire dans A549 en phase S et G2/M, indiquant son potentiel en tant qu'agent thérapeutique contre le cancer du poumon.

Propriétés de liaison aux médicaments

La 5-HMP présente de bonnes propriétés de liaison aux médicaments sur l'albumine sérique bovine (BSA), avec une constante de liaison de K 5-HMP = 2,8 ± 1,4 × 10^4 M^−1 et une énergie libre de liaison correspondante (ΔG) de -6,06 K.cal/mole . Cette forte affinité envers la BSA pourrait améliorer la biodisponibilité des médicaments et l'efficacité thérapeutique.

Activité antimicrobienne

Les dérivés de pyrrolidinone, y compris la 5-HMP, sont connus pour leur activité antimicrobienne. Ils sont considérés comme des échafaudages prometteurs pour le développement de nouveaux agents antimicrobiens, ce qui est crucial dans la lutte contre les bactéries résistantes aux antibiotiques .

Activité anti-inflammatoire

Le groupement pyrrolidinone, présent dans la 5-HMP, est associé à des effets anti-inflammatoires. Cette propriété biologique est essentielle pour le traitement des maladies inflammatoires chroniques et pourrait conduire au développement de nouveaux médicaments anti-inflammatoires .

Activité antidépressive

Des composés ayant la structure pyrrolidinone ont été trouvés pour présenter une activité antidépressive. La 5-HMP, en tant que dérivé de la pyrrolidinone, peut contribuer à la synthèse de nouveaux antidépresseurs .

Mécanisme D'action

Target of Action

5-Hydroxy-1-methylpyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds Pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids and unusual β-amino acids , suggesting that they may interact with a wide range of biological targets.

Mode of Action

It’s known that when treated with o2 at 75 °c, n-methylpyrrolidinone is converted into the corresponding hydroperoxide, 5-hydroperoxy-1-methylpyrrolidin-2-one . Oxygen atom transfer from the hydroperoxide to the phosphine produces the amido alcohol intermediate, 5-hydroxy-1-methylpyrrolidin-2-one .

Biochemical Pathways

Pyrrolidin-2-one derivatives have been associated with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects , suggesting that they may influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with pyrrolidin-2-one derivatives , it’s plausible that this compound could have a wide range of effects at the molecular and cellular levels.

Action Environment

It’s known that the compound is stable at temperatures as low as -10°c , suggesting that it may be relatively stable under a variety of environmental conditions.

Safety and Hazards

Orientations Futures

The pyrrolidine ring, which is a part of the 5-Hydroxy-1-methylpyrrolidin-2-one structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions of research on this compound could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

Analyse Biochimique

Cellular Effects

It is known that pyrrolidin-2-one, a related compound, is present in both natural and synthetic compounds and has diverse and prominent biological, agrochemical, and synthetic applications

Molecular Mechanism

It is known that N-methylpyrrolidin-2-one is produced industrially by a typical ester-to-amide conversion, by treating gamma-butyrolactone with methylamine

Propriétés

IUPAC Name |

5-hydroxy-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-6-4(7)2-3-5(6)8/h4,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBHYULORNYSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423780 | |

| Record name | 5-hydroxy-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41194-00-7 | |

| Record name | 5-hydroxy-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-N-methyl-2-pyrrolidoneethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5-Hydroxy-1-methylpyrrolidin-2-one in the catalytic cycle described in the paper?

A1: 5-Hydroxy-1-methylpyrrolidin-2-one acts as a crucial intermediate in the catalytic cycle. [] The cycle begins with 5-hydroperoxy-1-methylpyrrolidin-2-one transferring an oxygen atom to a substrate (e.g., triphenylphosphine). This transfer generates 5-Hydroxy-1-methylpyrrolidin-2-one as a byproduct. In the presence of oxygen, this intermediate is rapidly oxidized back to the hydroperoxide, 5-hydroperoxy-1-methylpyrrolidin-2-one, thereby completing the catalytic cycle. [] This regeneration of the hydroperoxide is essential for continuous substrate oxidation.

Q2: How is the formation of 5-Hydroxy-1-methylpyrrolidin-2-one confirmed in the research?

A2: The researchers studied the oxidation of triphenylphosphine (PPh3) to triphenylphosphine oxide (OPPh3) using the described catalytic system. [] They observed the formation of 5-Hydroxy-1-methylpyrrolidin-2-one alongside OPPh3, confirming its role as an intermediate in the oxygen atom transfer process from the hydroperoxide to the substrate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)

![[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid](/img/structure/B29124.png)